5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline
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Overview
Description
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom at the 2-position.
Nitroethenylation: The addition of a nitroethenyl group at the 3-position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the bromine or chlorine positions .
Scientific Research Applications
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. The nitroethenyl group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methoxyquinoline: Lacks the nitroethenyl and chloro substituents.
2-Chloro-3-nitroquinoline: Lacks the bromo and methoxy substituents.
5-Bromo-2-chloroquinoline: Lacks the methoxy and nitroethenyl substituents.
Uniqueness
5-Bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline is unique due to the presence of all four substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1031929-45-9 |
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Molecular Formula |
C12H8BrClN2O3 |
Molecular Weight |
343.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H8BrClN2O3/c1-19-10-3-2-9-8(11(10)13)6-7(12(14)15-9)4-5-16(17)18/h2-6H,1H3 |
InChI Key |
DSBKUGMAINZVKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C(=C2)C=C[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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